![molecular formula C18H19ClN2O3 B2596131 (E)-3-(4-chlorophenyl)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)acrylamide CAS No. 2034997-39-0](/img/structure/B2596131.png)
(E)-3-(4-chlorophenyl)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(4-chlorophenyl)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)acrylamide is a useful research compound. Its molecular formula is C18H19ClN2O3 and its molecular weight is 346.81. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(4-chlorophenyl)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(4-chlorophenyl)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymer Chemistry and Material Science
Development of Polymeric Protecting Groups : Research by Gormanns and Ritter (1994) introduced a monomer closely related to the specified compound, synthesized and homo- and copolymerized with methyl acrylate. These polymers were explored as interesting polymeric amino protecting groups, highlighting their potential in synthesizing protected amino acids for peptide chemistry (Gormanns & Ritter, 1994).
Biocompatible Polymer Analogues : A study by Chua et al. (2012) prepared a library of (meth)acrylamido (co)polymers, demonstrating improved solubility and potential biocompatibility. These polymers, while not directly the specified compound, involve similar chemistry and highlight the compound's potential relevance in creating biocompatible materials (Chua et al., 2012).
Copolymerization and Polymer Degradation Studies : Hou et al. (2008) discussed the copolymerization kinetics of polymers incorporating structures similar to the specified compound. This research contributes to understanding the polymerization behavior and stability of polymers derived from acrylamide derivatives (Hou et al., 2008).
Corrosion Inhibition : Baskar et al. (2014) synthesized photo-cross-linkable polymers with structures including elements similar to the specified compound. These polymers demonstrated significant inhibition of mild steel corrosion, suggesting applications in protective coatings and materials engineering (Baskar et al., 2014).
Novel Compound Development and Applications
Synthesis of Herbicidal Compounds : Wang et al. (2004) synthesized compounds with a core structure related to the specified acrylamide for herbicidal activity. This research indicates the potential of such compounds in developing new herbicides with specific biological targets (Wang et al., 2004).
Alternating Copolymerization : Mizuya et al. (1989) explored the spontaneous alternating copolymerization involving a compound similar to the specified acrylamide. The study demonstrates the potential for creating novel polyamides with unique properties (Mizuya et al., 1989).
properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-13-11-16(24-2)12-18(23)21(13)10-9-20-17(22)8-5-14-3-6-15(19)7-4-14/h3-8,11-12H,9-10H2,1-2H3,(H,20,22)/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQPMUJFXXMJMK-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)C=CC2=CC=C(C=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)/C=C/C2=CC=C(C=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-chlorophenyl)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)acrylamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.